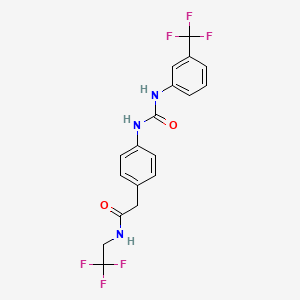
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a trifluoromethyl group and a ureido group attached to a phenyl ring. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom bound to three fluorine atoms and connected by a single bond to the rest of the molecule . The ureido group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine residues .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could cause the molecule to have a polar nature .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite stable but can participate in various reactions due to the presence of the highly electronegative fluorine atoms . The ureido group can participate in reactions typical of both amines and carbonyl compounds .Physical And Chemical Properties Analysis
Based on its components, this compound would likely have the physical and chemical properties typical of organofluorines and urea derivatives. For example, the trifluoromethyl group is known to increase the stability, lipophilicity, and bioavailability of organic compounds .Applications De Recherche Scientifique
Applications in Fluorine Chemistry
Fluorinated compounds, like the one mentioned, are critical in developing new electrophilic fluorinating agents. These agents are instrumental in synthesizing fluorinated analogs of organic compounds, which have significant applications in medicinal chemistry due to their enhanced stability, lipophilicity, and bioavailability. Research by Banks et al. (1996) on N-halogeno compounds showcases the utility of fluorinated reagents in selectively introducing fluorine atoms into organic substrates, offering insights into the development of novel fluorination methodologies that could be applicable to a wide array of compounds including the one of interest (Banks, Besheesh, & Tsiliopoulos, 1996).
Role in Material Science
The synthesis and structural characterization of fluorinated compounds provide foundational knowledge for designing materials with specific properties. For example, the work of Negrebetsky et al. (2008) on (O → Si)-chelate compounds reveals the complex stereochemistry and dynamic behavior of silicon-containing compounds, potentially guiding the synthesis of new materials with applications in catalysis, polymer science, and nanotechnology (Negrebetsky et al., 2008).
Implications in Drug Development
Flutamide and its derivatives, as discussed in several studies, highlight the transformation of fluorinated compounds under different conditions and their metabolism in biological systems. These investigations not only contribute to understanding drug behavior in vivo but also to designing safer and more effective therapeutic agents by elucidating the pathways of drug activation and detoxification (Watanabe, Fukuyoshi, & Oda, 2015).
Agriculture and Plant Protection
The compound mefluidide, related to the chemical structure , demonstrates the potential of fluorinated compounds in agriculture. Tseng and Li (1984) explored mefluidide's ability to protect plants from chilling injury, indicating the significance of such compounds in developing agrochemicals that enhance crop resilience to environmental stresses (Tseng & Li, 1984).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2/c19-17(20,21)10-25-15(28)8-11-4-6-13(7-5-11)26-16(29)27-14-3-1-2-12(9-14)18(22,23)24/h1-7,9H,8,10H2,(H,25,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIYTXHLWCGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

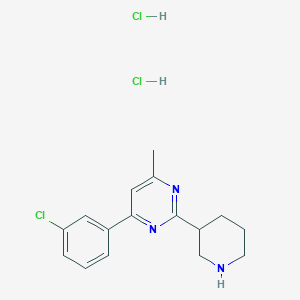
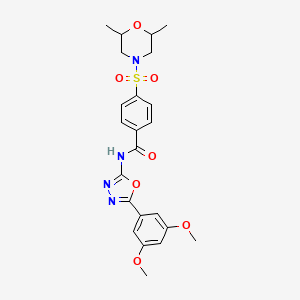
![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)
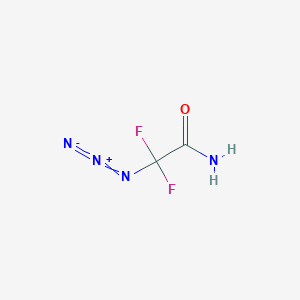
![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)
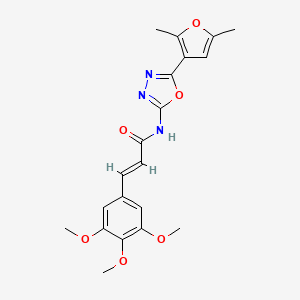


![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)
![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)
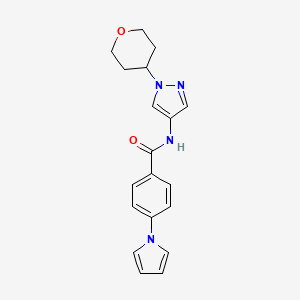
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)